molecular formula C13H15N3O2 B14355394 N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide CAS No. 93033-04-6

N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide

Katalognummer: B14355394
CAS-Nummer: 93033-04-6
Molekulargewicht: 245.28 g/mol
InChI-Schlüssel: ZTAGNLGZCDDBKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by its unique structure, which includes a benzimidazole moiety linked to a formamide group through a methyl-oxobutan-2-yl chain.

Vorbereitungsmethoden

The synthesis of N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide typically involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with formic acid under acidic conditions to form benzimidazole, which is then reacted with 3-methyl-2-oxobutanoic acid and formamide under controlled conditions to yield the target compound . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Analyse Chemischer Reaktionen

N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The formamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Wissenschaftliche Forschungsanwendungen

N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Wirkmechanismus

The mechanism of action of N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA grooves, leading to DNA cleavage and inhibition of DNA replication. This property is particularly useful in anticancer and antimicrobial applications. Additionally, the compound may inhibit specific enzymes involved in cellular processes, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide can be compared with other benzimidazole derivatives, such as:

Eigenschaften

CAS-Nummer

93033-04-6

Molekularformel

C13H15N3O2

Molekulargewicht

245.28 g/mol

IUPAC-Name

N-[1-(benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide

InChI

InChI=1S/C13H15N3O2/c1-9(2)12(15-8-17)13(18)16-7-14-10-5-3-4-6-11(10)16/h3-9,12H,1-2H3,(H,15,17)

InChI-Schlüssel

ZTAGNLGZCDDBKF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)N1C=NC2=CC=CC=C21)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.